2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Description
2-{[5-(2-Methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety. This compound belongs to a class of triazole derivatives known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
The triazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 2-methoxyphenyl group may influence lipophilicity and target binding. Synthesis of such compounds typically involves 1,3-dipolar cycloaddition or nucleophilic substitution reactions, as seen in structurally related analogs .
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-18(2)28(19-11-5-4-6-12-19)22(30)17-32-24-26-25-23(29(24)27-15-9-10-16-27)20-13-7-8-14-21(20)31-3/h4-16,18H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSXODZSSHWVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the triazole ring, which is then functionalized with a methoxyphenyl group and a pyrrole ring. The final step involves the introduction of the sulfanyl group and the acetamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and pyrrole rings may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity, while the sulfanyl group may play a role in its reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
Triazole Core Variations :
- The target compound and share a 1,2,4-triazole core, whereas uses a 1,2,3-triazole. The 1,2,4-triazole’s stability and hydrogen-bonding capacity may enhance pharmacokinetic profiles compared to 1,2,3-triazole derivatives.
- modifies the triazole’s position 4 with a pyrolium group, introducing cationic character, unlike the neutral pyrrole in the target compound.
Position 4 (R2): The pyrrole group in the target compound enables π-π stacking, while ’s propenyl group introduces alkyl flexibility, possibly altering membrane permeability . Acetamide Modifications: The N-isopropyl group in the target compound increases steric bulk compared to ’s trifluoromethylphenyl group, which enhances electron-withdrawing effects and hydrophobicity .
Bioactivity and Structure-Activity Relationships (SAR)
- Anti-Exudative Activity : reports analogs with furan-triazole-acetamide structures showing anti-exudative effects in rats, suggesting the sulfanyl-acetamide moiety may contribute to this activity.
- Antiproliferative Potential: highlights hydroxyacetamide-triazole derivatives with antiproliferative properties, though the target compound’s isopropyl group may reduce solubility compared to hydroxylated analogs.
- Electron-Withdrawing Groups : and (6b) incorporate nitro or trifluoromethyl groups, which enhance electrophilic character and may improve target binding compared to the target compound’s methoxy and isopropyl groups.
Analytical and Spectral Comparisons
- NMR Spectroscopy : demonstrates that acetamide protons (e.g., –NH at δ 10.79 ppm in 6b ) are sensitive to substituent effects. The target compound’s isopropyl group may upfield-shift adjacent protons due to shielding.
- Mass Spectrometry : Molecular networking ( ) could differentiate the target compound from analogs via fragmentation patterns, particularly the loss of the pyrrole or isopropyl groups.
Biological Activity
The compound 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide (CAS Number: 896316-63-5) is a complex organic molecule known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.6 g/mol. Its structure features a triazole ring, a pyrrole moiety, and a methoxyphenyl group, which contribute to its biological activity.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown activity against various cancer cell lines. A study highlighted that certain triazole-thione derivatives demonstrated potent inhibition against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Effects
Compounds containing triazole and sulfanyl groups have been explored for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes related to various metabolic pathways. For example, triazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Interaction : The presence of the triazole ring allows for interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions.
- Cell Signaling Modulation : By influencing signaling pathways related to inflammation and cancer cell proliferation, these compounds may alter cellular responses effectively.
Case Studies
Several studies provide insights into the biological efficacy of related compounds:
- Triazole Derivatives : A study demonstrated that specific triazole derivatives could inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Agents : Research on sulfanyl-containing compounds revealed their ability to suppress inflammatory responses in animal models of arthritis, suggesting their therapeutic potential in chronic inflammatory conditions .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
